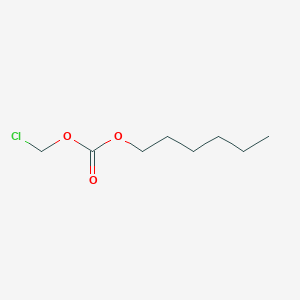

Chloromethyl hexyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl hexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3/c1-2-3-4-5-6-11-8(10)12-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFUYYHJHUGEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20792556 | |

| Record name | Chloromethyl hexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20792556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663597-51-1 | |

| Record name | Chloromethyl hexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20792556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloromethyl Alkyl Carbonates

Strategies for Carbonate Bond Formation

The synthesis of chloromethyl hexyl carbonate and its analogs is chiefly accomplished through strategies that create the characteristic O-(C=O)-O linkage of the carbonate group. These methods are broadly categorized into esterification of chloroformates and carbonylation reactions.

Esterification Reactions Involving Chloroformate Precursors

A prevalent and direct method for synthesizing chloromethyl alkyl carbonates involves the esterification of a suitable alcohol with a chloroformate, specifically chloromethyl chloroformate. This approach leverages the high reactivity of the chloroformate group.

The reaction between chloromethyl chloroformate and an alcohol, such as hexanol, is a fundamental method for producing the corresponding chloromethyl alkyl carbonate. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine (B92270) or a combination of 4-dimethylaminopyridine (B28879) (DMAP) and dimethylformamide (DMF). rbattalcollege.org

A general representation of this reaction is the esterification of an alcohol with chloromethyl chloroformate in the presence of a base. For instance, the synthesis of chloromethyl methyl carbonate is achieved by reacting chloromethyl chloroformate with methanol (B129727) in anhydrous ether, using pyridine as the base. The reaction proceeds at a low temperature (0 °C) and is then stirred overnight at room temperature, yielding the product in high purity after workup. chemicalbook.com A similar approach can be applied to the synthesis of chloromethyl hexyl carbonate by substituting methanol with hexanol.

Detailed research has demonstrated that this methodology is scalable and provides good to excellent yields of the desired carbonate. rbattalcollege.org The use of DMAP and DMF can be essential for the reaction to proceed effectively. rbattalcollege.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Conditions | Product | Yield |

| Chloromethyl chloroformate | Methanol | Pyridine | Anhydrous ether | 0 °C to room temp., overnight | Chloromethyl methyl carbonate | 90.8% chemicalbook.com |

| Chloromethyl chloroformate | tert-Butanol | DMAP/DMF | tert-Butanol | 85 °C, 9 h | tert-Butyl chloromethyl carbonate | 89% rbattalcollege.org |

| Chloromethyl chloroformate | Isopropanol | Pyridine | - | 40-60 °C | Chloromethyl isopropyl carbonate | High google.com |

| Chloromethyl chloroformate | Hexanol | Pyridine | Dichloromethane | Room temp. | Chloromethyl hexyl carbonate | Good to Excellent (Expected) |

The mechanism of the esterification reaction when a base like pyridine is used involves nucleophilic catalysis. The more nucleophilic pyridine attacks the electrophilic carbonyl carbon of the chloromethyl chloroformate. This initial reaction is typically faster than the reaction with the less nucleophilic alcohol. researchgate.net

Carbonylation Reactions for Carbonate Synthesis

Carbonylation reactions offer an alternative approach to the synthesis of carbonates, often utilizing different starting materials and catalytic systems.

A significant green chemistry approach for carbonate synthesis involves the cycloaddition of carbon dioxide (CO₂) to epoxides. This method is particularly relevant for the synthesis of cyclic carbonates. For instance, the reaction of epichlorohydrin (B41342) with CO₂ yields 4-(chloromethyl)-1,3-dioxolan-2-one, a cyclic chloromethyl carbonate. This reaction is typically catalyzed by various systems, including metal complexes and organocatalysts.

The synthesis of chloromethyl ethylene (B1197577) carbonate from epichlorohydrin and CO₂ has been optimized using response surface methodology. Optimal conditions using a Zr/ZIF-8 catalyst at 353 K and 11 bar of CO₂ pressure for 12 hours resulted in a 68% yield of the cyclic carbonate. The proposed mechanism involves the activation of CO₂ which then attacks the less sterically hindered carbon of the epoxide, leading to ring-opening. Subsequent intramolecular ring-closure forms the stable five-membered cyclic carbonate.

To avoid the use of highly toxic phosgene (B1210022) and its derivatives, alternative carbonylating agents have been explored for carbonate synthesis. Dimethyl carbonate (DMC) and diphenyl carbonate (DPC) are prominent examples of safer substitutes. wikipedia.org

A patented method for synthesizing chloromethyl isopropyl carbonate involves the initial photochlorination of dimethyl carbonate to produce dimethyl monochlorocarbonate. This intermediate is then subjected to a transesterification reaction with isopropanol, catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, to yield the final product. google.com This process demonstrates the feasibility of using DMC as a starting material for non-cyclic chloromethyl alkyl carbonates.

Diphenyl carbonate, activated by an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been shown to be a highly efficient carbonyl source for the synthesis of cyclic carbonates from diols. nih.govlookchem.comorganic-chemistry.org While direct application to non-cyclic chloromethyl carbonates is less documented, the principle of using DPC as a phosgene substitute is well-established. wikipedia.org Other CO surrogates, such as aryl formates, have also been developed for carbonylation reactions, further expanding the scope of phosgene-free synthetic routes.

Optimization of Synthetic Pathways and Reaction Conditions

Implementation of Statistical Design of Experiments (e.g., Response Surface Methodology, ANOVA)

To systematically optimize the synthesis of chloromethyl alkyl carbonates, researchers employ statistical tools like Design of Experiments (DoE). mdpi.comlsbu.ac.uk Response Surface Methodology (RSM) is a particularly powerful DoE technique that uses a collection of statistical and mathematical methods to create a model for optimizing processes influenced by several independent variables. mdpi.comlsbu.ac.ukajchem-a.com This approach allows for the efficient exploration of the effects of multiple variables and their interactions, minimizing the number of required experiments while maximizing the amount of information obtained. mdpi.comajchem-a.com

For instance, in the synthesis of a related compound, chloromethyl ethylene carbonate, a Box-Behnken design (BBD) was used to investigate the impact of four independent variables. mdpi.com The adequacy of the resulting quadratic model was confirmed using Analysis of Variance (ANOVA), which helps to determine the statistical significance of each factor and their interactions. mdpi.com This statistical analysis enables the identification of optimal reaction conditions to maximize product yield and conversion rates. mdpi.comlsbu.ac.uk

Table 1: Example of Experimental Design for Optimization Studies

This interactive table illustrates a hypothetical experimental design for the optimization of chloromethyl hexyl carbonate synthesis using RSM. The levels of each factor (Temperature, Pressure, Reaction Time, Catalyst Loading) would be systematically varied to determine their impact on the yield.

| Run | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Catalyst Loading (mol%) |

| 1 | 60 | 1 | 4 | 0.5 |

| 2 | 80 | 1 | 4 | 1.0 |

| 3 | 60 | 2 | 4 | 1.0 |

| 4 | 80 | 2 | 4 | 0.5 |

| 5 | 60 | 1 | 8 | 1.0 |

| 6 | 80 | 1 | 8 | 0.5 |

| 7 | 60 | 2 | 8 | 0.5 |

| 8 | 80 | 2 | 8 | 1.0 |

| 9 | 70 | 1.5 | 6 | 0.75 |

| 10 | 70 | 1.5 | 6 | 0.75 |

| 11 | 70 | 1.5 | 6 | 0.75 |

Note: This table is a representative example and does not reflect actual experimental data for chloromethyl hexyl carbonate.

Investigation of Key Reaction Parameters (Temperature, Pressure, Reaction Time, Catalyst Loading)

The synthesis of chloromethyl alkyl carbonates is highly dependent on several key reaction parameters. The optimization of these parameters is crucial for achieving high yields and purity.

Temperature: Reaction temperature significantly influences the rate of reaction and the formation of by-products. For example, in the synthesis of chloromethyl ethylene carbonate, the yield increased with temperature up to a certain point (353 K), after which a decrease was observed, potentially due to the formation of diols and dimers. mdpi.commdpi.com

Pressure: In reactions involving gaseous reactants like carbon dioxide, pressure is a critical factor. mdpi.com Increased pressure generally leads to higher conversion and yield, as it increases the concentration of the gaseous reactant in the liquid phase. mdpi.com

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the reactants. However, excessively long reaction times can sometimes lead to the formation of degradation products. mdpi.com

Catalyst Loading: The amount of catalyst used can have a profound effect on the reaction rate. mdpi.com In many syntheses, a phase transfer catalyst (PTC) is employed to facilitate the reaction between immiscible reactants. alfachemic.comptfarm.pl The optimal loading of the PTC, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA), needs to be determined to maximize efficiency without incurring unnecessary cost. alfachemic.com

A study on the synthesis of chloromethyl ethylene carbonate from epichlorohydrin and CO2 provides a concrete example of parameter optimization. The optimal conditions were found to be 353 K, 11 bar CO2 pressure, and a 12-hour reaction time with a 12% (w/w) catalyst loading, resulting in a 93% conversion of epichlorohydrin and a 68% yield of the desired carbonate. mdpi.com

Development of Solvent-Free Synthetic Protocols

A significant advancement in the synthesis of chloromethyl alkyl carbonates is the development of solvent-free reaction conditions. mdpi.commdpi.commdpi.com These protocols offer numerous advantages, including reduced environmental impact, lower costs, and simplified product purification. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a prime example of a reaction that can be effectively carried out without a solvent. mdpi.commdpi.com The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), has been shown to be particularly effective in these solvent-free systems. mdpi.commdpi.com

Elucidation and Control of Impurity Formation in Synthetic Processes

The purity of chloromethyl hexyl carbonate is paramount, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). srce.hrmorressier.com Therefore, understanding and controlling the formation of impurities is a critical aspect of the manufacturing process.

Identification and Structural Characterization of Process-Related Impurities

Impurities in chloromethyl alkyl carbonate synthesis can arise from various sources, including side reactions, unreacted starting materials, and contaminants in the reagents. srce.hracs.org For example, the synthesis of chloromethyl chloroformate, a key precursor, can produce dichloromethyl chloroformate and trichloromethyl chloroformate as by-products. google.com In the synthesis of other alkyl carbonates, the formation of bis(chloroalkyl) carbonate has been identified as a significant process-related impurity. srce.hr

Modern analytical techniques are indispensable for the identification and structural elucidation of these impurities. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are powerful tools for detecting and characterizing unknown compounds in the reaction mixture. srce.hr Quantitative analysis of impurities, such as controlling chloromethyl isopropyl carbonate to levels of 50 ppm or lower in drug substances, often requires the development of specific and sensitive analytical methods like GC-FID with a liquid-liquid extraction procedure for sample preparation. morressier.com

Table 2: Common Process-Related Impurities in Chloromethyl Alkyl Carbonate Synthesis

This interactive table lists potential impurities that can form during the synthesis of chloromethyl alkyl carbonates and their precursors.

| Impurity Name | Potential Source |

| Dichloromethyl chloroformate | By-product in chloromethyl chloroformate synthesis google.com |

| Trichloromethyl chloroformate | By-product in chloromethyl chloroformate synthesis google.com |

| Bis(chloroalkyl) carbonate | Dimerization of haloalkyl chloroformate precursor srce.hr |

| Diols and Dimers | Side reactions at elevated temperatures mdpi.commdpi.com |

| Unreacted Starting Materials | Incomplete reaction |

Methodologies for Minimizing Undesired By-product Formation

Once impurities are identified, strategies can be developed to minimize their formation. This often involves a combination of approaches:

Optimizing Reaction Conditions: As discussed previously, careful control of temperature, pressure, and reaction time can significantly reduce the formation of side products. mdpi.commdpi.com

Purification of Starting Materials: Using high-purity starting materials is essential to prevent the introduction of contaminants that could lead to impurity formation. acs.org For instance, using purified bis(trichloromethyl)carbonate is crucial for applications requiring high-purity products. acs.org

Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. For example, the use of a photoinitiator in the chlorination of dimethyl carbonate can increase the selectivity for the desired monochlorinated product and reduce by-products.

Control of Reagent Stoichiometry: Precise control over the molar ratios of reactants can help to ensure complete conversion and minimize the presence of unreacted starting materials in the final product.

In-process Controls and Purification: Implementing in-process monitoring can help to track the progress of the reaction and the formation of impurities. Subsequent purification steps, such as distillation or chromatography, are often necessary to remove any remaining by-products and achieve the desired product purity. google.com For example, a patent describes a method for purifying chloromethyl chloroformate by heating the mixture with a nucleophilic catalyst to decompose impurities before recovering the pure product. google.com

By employing these strategies, it is possible to produce chloromethyl hexyl carbonate with the high degree of purity required for its intended applications.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) in chloromethyl hexyl carbonate is a key site for nucleophilic substitution reactions. The chlorine atom, being an effective leaving group, can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the methyl carbon.

Analogous to other chloromethyl carbonates like chloromethyl propyl carbonate, these reactions typically proceed via an SN2 mechanism. smolecule.comevitachem.com In this mechanism, the nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the formation of a new bond and the simultaneous departure of the chloride ion. evitachem.com The rate and outcome of these reactions are influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. evitachem.com

Common nucleophiles that can participate in these reactions include:

Amines: Reaction with amines leads to the formation of aminomethyl hexyl carbonates.

Alcohols: Alkoxides or alcohols can displace the chloride to yield new ether-carbonate compounds. smolecule.com

Carboxylates: Carboxylate salts can react to form acyloxymethyl hexyl carbonates.

Thiols: Thiolates can be used to introduce sulfur-containing functional groups.

Research on related compounds, such as chloromethyl naphthalene (B1677914) derivatives, has shown that palladium catalysts can facilitate nucleophilic substitution reactions, even leading to dearomatization in specific cases. acs.org While not directly studying chloromethyl hexyl carbonate, this suggests the potential for catalytic activation of its chloromethyl group.

Elimination Reaction Pathways and Stereochemical Considerations

Elimination reactions, particularly E2 reactions, are a possibility for chloromethyl hexyl carbonate, competing with nucleophilic substitution. In an elimination reaction, a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. libretexts.org For chloromethyl hexyl carbonate, this would involve the removal of a proton from the chloromethyl group itself, which is not a standard elimination pathway leading to a stable alkene.

However, if there were a suitable adjacent carbon with a hydrogen atom, the reaction would follow Zaitsev's rule, which predicts that the major product will be the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com The stereochemistry of the elimination product is dependent on the mechanism. E2 reactions, being concerted, require a specific anti-periplanar arrangement of the proton and the leaving group, which influences the stereochemical outcome. libretexts.org

Decarboxylation Mechanisms of Carbonate Linkages

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). wikipedia.org For carbonate esters, this process is not as straightforward as for carboxylic acids. The stability of the carbonate linkage means that decarboxylation typically requires specific conditions or catalytic activation.

One potential pathway for the decarboxylation of alkyl carbonates involves hydrolysis to the corresponding alkylcarbonic acid, which is unstable and readily decomposes to an alcohol and carbon dioxide. acs.org This process can be catalyzed by acid. acs.org

Another mechanism involves the reaction of the carbonate with a nucleophile, which can lead to the cleavage of the carbonate bond. For instance, the reaction with a strong base could initiate a process that ultimately results in the loss of CO2. quora.com

Cycloaddition Reactions, Particularly Involving Carbon Dioxide and Epoxides

The synthesis of cyclic carbonates from carbon dioxide and epoxides is a well-established and atom-economical reaction. bohrium.com This reaction is highly relevant as it represents a reverse pathway to the potential formation of chloromethyl hexyl carbonate-like structures. The cycloaddition involves the reaction of an epoxide with CO2, catalyzed by a variety of systems, including metal complexes and organic catalysts. bohrium.comrsc.orgrsc.orghep.com.cnnih.gov

The mechanism generally involves the activation of the epoxide by a Lewis acid catalyst, followed by nucleophilic attack of a co-catalyst to open the epoxide ring. bohrium.com This is followed by the insertion of CO2 and subsequent intramolecular cyclization to yield the cyclic carbonate. bohrium.com The efficiency and selectivity of these reactions are highly dependent on the catalyst, co-catalyst, temperature, and CO2 pressure. bohrium.com

For example, the synthesis of chloromethyl ethylene (B1197577) carbonate is achieved through the cycloaddition of epichlorohydrin (B41342) and CO2. mdpi.comresearchgate.net This highlights the industrial relevance of such cycloaddition reactions.

Functional Group Interconversions Along the Alkyl Chain

The hexyl chain of chloromethyl hexyl carbonate offers a scaffold for various functional group interconversions. These are reactions that transform one functional group into another without significantly altering the carbon skeleton. wikipedia.orglkouniv.ac.inscribd.com

Examples of potential functional group interconversions on the hexyl chain include:

Oxidation: Selective oxidation could introduce hydroxyl or carbonyl groups at various positions along the chain.

Halogenation: Free-radical halogenation could introduce additional halogen atoms onto the hexyl chain.

Nitration: Introduction of a nitro group can be achieved under specific conditions.

These transformations allow for the synthesis of a wide array of derivatives with tailored properties, starting from the basic chloromethyl hexyl carbonate structure.

Catalytic Transformations of Chloromethyl Carbonates

Catalysis plays a crucial role in enhancing the reactivity and selectivity of reactions involving chloromethyl carbonates.

Hydrogenation of Carbonate Structures

The hydrogenation of carbonates to alcohols is a significant transformation, offering a pathway to convert CO2-derived compounds into valuable chemicals like methanol (B129727) and diols. scispace.comresearchgate.net This reaction is typically catalyzed by transition metal complexes, including those based on ruthenium and manganese. scispace.comresearchgate.netnih.gov

The mechanism often involves the cooperative action of the metal center and the ligand. scispace.com For example, manganese-based catalysts have been shown to be effective for the hydrogenation of cyclic carbonates under relatively mild conditions. scispace.comnih.gov The reaction proceeds through a series of steps involving the activation of hydrogen and the carbonate, leading to the cleavage of the C-O bonds and the formation of the corresponding alcohols.

Heterogeneous catalysts, such as those based on copper/zinc/aluminum, have also been developed for the hydrogenation of linear carbonates like diethyl carbonate to produce methanol. rsc.org

Transesterification Processes

Transesterification is a key reaction for modifying the structure of carbonates, involving the exchange of an alkoxy group from an ester with an alcohol. In the context of chloromethyl hexyl carbonate, this process allows for the synthesis of other unsymmetrical or symmetrical carbonates by reacting it with various alcohols. The reaction is typically catalyzed by acids or bases. wikipedia.orgscielo.br

Under basic conditions, the mechanism involves the deprotonation of an incoming alcohol by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the chloromethyl hexyl carbonate. This addition leads to a tetrahedral intermediate. The intermediate then collapses, eliminating one of the alkoxy groups. The direction of the equilibrium and the final product distribution are influenced by the relative energies and stability of the reactants and products. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification, on the other hand, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon, which also leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of either the original or the new alcohol yield the transesterified product. wikipedia.orgmasterorganicchemistry.com

A variety of catalysts have been shown to be effective for the transesterification of dialkyl carbonates, which can be broadly applied to chloromethyl hexyl carbonate. These include:

Homogeneous Base Catalysts : Alkali metal alkoxides, hydroxides, and carbonates are commonly used. nih.govscielo.org.za Organic bases such as amidines and guanidines have also been shown to be effective. scielo.brgoogle.com For instance, potassium imidazole (B134444) has demonstrated high activity and stability in the synthesis of dimethyl carbonate via transesterification. rsc.org

Heterogeneous Base Catalysts : These are advantageous due to their ease of separation and reusability. mdpi.com Materials like alkaline-earth metal oxides (e.g., MgO, CaO), mixed oxides (e.g., Mg-Zr, Mg-Al), and hydrotalcites are effective. mdpi.comresearchgate.net The basic sites on the surface of these catalysts facilitate the deprotonation of the alcohol, initiating the reaction. mdpi.com

Ionic Liquids : These have emerged as efficient catalysts, offering high selectivity. nih.govbeilstein-journals.org Phosphonium salts, for example, have been used to catalyze the transesterification of dimethyl and diethyl carbonate with various primary and secondary alcohols, yielding non-symmetric dialkyl carbonates with high selectivity. rsc.org

Enzymatic Catalysts : Lipases can be used for transesterification under mild conditions, which is particularly useful for sensitive substrates. wikipedia.org

The reactivity in transesterification is also dependent on the structure of the alcohol. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance, and tertiary alcohols are typically the least reactive. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products (usually the more volatile alcohol) from the reaction mixture. wikipedia.org

The presence of the chloromethyl group introduces an additional reactive site in the molecule. While the primary focus of transesterification is the carbonate linkage, the chloromethyl group can potentially undergo nucleophilic substitution reactions, especially under basic conditions or with highly nucleophilic reagents. researchgate.net

Table 1: Research Findings on Transesterification of Carbonates with Various Alcohols and Catalysts

| Reactant Carbonate | Reactant Alcohol | Catalyst | Temperature (°C) | Product(s) | Key Findings | Reference(s) |

| Dimethyl Carbonate | Various (18 types) | 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride | 80 | Unsymmetrical Carbonates | Ionic liquid catalyst is effective for a wide range of alcohols under mild conditions. | nih.govbeilstein-journals.org |

| Dimethyl Carbonate | 1-Pentanol | 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) | 110 | Dipentyl Carbonate | Basic ionic liquid efficiently catalyzes the reaction to the symmetrical carbonate. | beilstein-journals.org |

| Diethyl Carbonate | Benzyl alcohol, Cyclopentanol, Menthol | Trioctylphosphonium acetate (B1210297) ([P₈₈₈₁][OAc]) | 90-220 | Non-symmetric dialkyl carbonates | Phosphonium salt catalysts show high selectivity for mono-transesterification. | rsc.org |

| Propylene Carbonate | Methanol | Potassium Imidazole (KIm) | Not specified | Dimethyl Carbonate | Homogeneous organic base catalyst shows very high activity, reaching equilibrium in minutes. | rsc.org |

| Diethyl Carbonate | Various alcohols | Mesoporous carbon-supported MgO | 125 | Unsymmetrical organic carbonates | Heterogeneous catalyst demonstrates high activity, selectivity, and stability. | researchgate.net |

| Dimethyl Carbonate | Various alcohols | Nanocrystalline ZSM-5 | Not specified | Non-symmetrical alkyl carbonates | Heterogeneous acid catalyst provides an attractive route to various non-symmetrical carbonates. | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the intricate details of chemical reactions. For a compound like chloromethyl hexyl carbonate, DFT can be used to elucidate the mechanism of its synthesis, which typically involves the reaction of hexanol with chloromethyl chloroformate.

Theoretical studies on similar reactions, such as the formation of cyclic carbonates from epoxides and CO2, or the synthesis of dialkyl carbonates, have established a robust methodology for mechanistic investigation. acs.orgscielo.br For the synthesis of chloromethyl hexyl carbonate, DFT calculations would model the reaction pathway, starting from the reactants (hexanol, chloromethyl chloroformate, and a base) through to the final products. d-nb.info This involves locating and characterizing the energies of all relevant stationary points on the potential energy surface, including intermediates and, crucially, transition states.

Furthermore, quantum chemical calculations can explore competing reaction pathways. In the synthesis of chloromethyl hexyl carbonate, potential side reactions could be modeled to understand how to optimize conditions for the desired product. For example, calculations can predict the likelihood of alternative reaction pathways under different solvents or temperatures, guiding experimental design. researchgate.net

Table 1: Illustrative DFT Data for a Hypothetical Reaction Step in Carbonate Synthesis This table represents the type of data that would be generated from a DFT study to analyze a reaction mechanism, such as the nucleophilic attack of a hexanolate on chloromethyl chloroformate. The values are hypothetical and for illustrative purposes only.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Electronic Energy (kcal/mol) | 0.0 | +15.2 | -25.8 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +16.6 | -24.1 |

| Key Interatomic Distance (Å) | C-O: >3.0 | C-O: 2.15 | C-O: 1.43 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are perfectly suited for exploring the dynamic behavior of molecules, such as their conformational flexibility and interactions with their environment. energy.gov For chloromethyl hexyl carbonate, which possesses a flexible hexyl chain and several rotatable bonds, MD simulations can reveal its preferred shapes and how it interacts with solvent molecules or other species in a mixture.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov These simulations can be performed on a single molecule in a vacuum to explore its intrinsic conformational landscape or on a system containing many molecules to study bulk properties. scispace.com Studies on linear alkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) have shown that these molecules exist as an equilibrium of different conformers (e.g., cis-trans and cis-cis). aip.orgresearchgate.net An MD simulation of chloromethyl hexyl carbonate would similarly identify the most stable rotamers by calculating the potential energy as a function of dihedral angles along the hexyl chain and the carbonate group.

These simulations also provide a detailed picture of intermolecular interactions. By simulating chloromethyl hexyl carbonate in a solvent, one can analyze the radial distribution functions to understand how solvent molecules arrange around the solute. This is particularly relevant in applications like electrolytes for lithium-ion batteries, where the solvation shell of the lithium ion by carbonate molecules dictates transport properties. diva-portal.orgacs.org The simulation can quantify hydrogen bonding, van der Waals forces, and electrostatic interactions between the molecule and its surroundings.

Table 2: Representative Conformational Analysis Data for a Generic Linear Carbonate from MD Simulations This table illustrates the kind of output an MD simulation would provide regarding the conformational preferences of a flexible molecule like chloromethyl hexyl carbonate. The populations are hypothetical.

| Conformer (Dihedral Angle Range) | Potential Energy (kcal/mol) | Population (%) |

| Anti (180° ± 30°) | 0.0 | 65 |

| Gauche+ (60° ± 30°) | 0.8 | 17 |

| Gauche- (-60° ± 30°) | 0.8 | 17 |

| Eclipsed (0° ± 15°) | 4.5 | <1 |

Prediction of Structure-Reactivity Relationships and Selectivity

Understanding how a molecule's structure influences its chemical reactivity is a central goal of chemistry. Computational methods are key to establishing quantitative structure-reactivity relationships (QSRRs). nih.gov For chloromethyl hexyl carbonate, this involves correlating structural or electronic parameters with reaction outcomes, such as reaction rates or selectivity.

For instance, the reactivity of the chloromethyl group in nucleophilic substitution reactions is highly dependent on the electronic environment created by the rest of the molecule. acs.org DFT calculations can be used to compute various electronic descriptors for a series of related carbonate molecules. These descriptors might include:

Partial atomic charges: The charge on the chloromethyl carbon.

Frontier molecular orbital energies (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): This maps regions of positive or negative potential on the molecule's surface, highlighting electrophilic sites.

By calculating these descriptors for a series of carbonates with different alkyl chains and correlating them with experimentally observed reaction rates, a predictive QSRR model can be built. acs.org This allows chemists to predict the reactivity of a new, unsynthesized carbonate based on its computed properties. Similarly, selectivity in reactions with molecules that have multiple reactive sites can be predicted by comparing the activation energy barriers for attack at each site. rsc.org

Table 3: Illustrative Data for a QSRR Study on Nucleophilic Substitution This hypothetical table shows how computed electronic properties might be correlated with reactivity for a series of R-O-CO-O-CH₂Cl compounds.

| Substituent (R) | LUMO Energy (eV) | Partial Charge on CH₂ Carbon (a.u.) | Relative Reaction Rate |

| Methyl | -0.5 | +0.15 | 0.8 |

| Ethyl | -0.6 | +0.14 | 0.9 |

| Hexyl | -0.7 | +0.13 | 1.0 (Reference) |

| Phenyl | -1.5 | +0.18 | 5.2 |

In Silico Design and Screening of Novel Catalysts

Computational chemistry plays a pivotal role in modern catalyst design, enabling the rapid screening of thousands of potential candidates in silico (by computer simulation) before any are synthesized in the lab. nih.gov For the synthesis of chloromethyl hexyl carbonate, this approach can identify more efficient, selective, and environmentally benign catalysts.

The process often begins with a hypothesis about the reaction mechanism, derived from DFT studies as described in section 4.1. scielo.br Once the key catalytic steps are understood, researchers can design a library of virtual catalysts by systematically modifying a central scaffold. diva-portal.org For example, if a Lewis acid is required to activate the chloroformate, a computational library of different metal-ligand complexes could be generated.

For each virtual catalyst, high-throughput computational screening can be performed. This involves automatically running calculations (often at a lower, less computationally expensive level of theory for speed) to predict key performance indicators. acs.org A primary indicator is the calculated activation energy for the rate-determining step of the synthesis. Catalysts that lead to lower activation barriers are predicted to be more effective. scielo.br Other properties, such as the stability of the catalyst and its potential to lead to side reactions, can also be assessed.

This computational pre-screening narrows down a vast chemical space to a small number of highly promising candidates, which are then prioritized for experimental synthesis and testing. mdpi.commdpi.com This approach significantly accelerates the discovery of new catalysts, saving time and resources.

Applications in Organic and Medicinal Chemical Synthesis

Chloromethyl Alkyl Carbonates as Versatile Synthetic Intermediates

Chloromethyl alkyl carbonates, including the hexyl derivative, are highly valued as intermediates in a variety of synthetic applications. Their utility stems from the ability to introduce an alkoxycarbonyloxymethyl group to a substrate, which can serve multiple purposes, from acting as a prodrug moiety to functioning as a protecting group. The reactivity of the chloromethyl group allows for facile substitution reactions with a wide array of nucleophiles, making these reagents adaptable to numerous synthetic strategies.

The dual functionality of chloromethyl alkyl carbonates makes them ideal starting materials or reagents for the synthesis of intricate organic molecules. smolecule.com They can participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the assembly of complex structures. For instance, they can be used to introduce carbonate functionalities into molecules, a common feature in many biologically active compounds and materials. rbattalcollege.org The chloromethyl group acts as a reactive handle, enabling chemists to build molecular complexity through sequential reactions.

A prominent application of chloromethyl alkyl carbonates is in the synthesis of prodrugs of active pharmaceutical ingredients (APIs). A key example is the use of chloromethyl isopropyl carbonate (CMIC) in the manufacture of Tenofovir Disoproxil Fumarate (TDF), a crucial antiviral medication for the treatment of HIV/AIDS and hepatitis B. amazonaws.com Tenofovir itself has poor oral bioavailability, and the disoproxil prodrug strategy significantly enhances its absorption. In the synthesis of TDF, Tenofovir is esterified with CMIC to yield Tenofovir Disoproxil. amazonaws.comnewdrugapprovals.org This process involves the alkylation of the phosphonic acid group of Tenofovir with the chloromethyl isopropyl carbonate. amazonaws.comacs.org While the isopropyl derivative is commonly cited, the underlying chemistry demonstrates the utility of chloromethyl alkyl carbonates in modifying the pharmacokinetic properties of drugs. This general strategy can be adapted using other chloromethyl alkyl carbonates, such as the hexyl analog, to fine-tune the properties of the resulting prodrug.

The synthesis of Tenofovir Disoproxil often involves the reaction of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base, such as triethylamine, in a suitable solvent like N-methyl-2-pyrrolidinone. newdrugapprovals.orgderpharmachemica.com

Table 1: Selected Chloromethyl Alkyl Carbonates and their Applications

| Compound Name | Structure | Key Application | Reference(s) |

|---|---|---|---|

| Chloromethyl methyl carbonate | CH₃OC(O)OCH₂Cl | Reagent for introducing the methoxycarbonylmethyl group; used in prodrug synthesis. | smolecule.comnih.gov |

| Chloromethyl isopropyl carbonate | (CH₃)₂CHOC(O)OCH₂Cl | Intermediate in the synthesis of Tenofovir Disoproxil Fumarate. | amazonaws.comnewdrugapprovals.orgacs.orgderpharmachemica.comgoogle.com |

| Chloromethyl hexyl carbonate | CH₃(CH₂)₅OC(O)OCH₂Cl | Versatile synthetic intermediate. | ambeed.com |

| Chloromethyl ethyl carbonate | CH₃CH₂OC(O)OCH₂Cl | Used in the synthesis of Tenofovir Alafenamide. | chemicalbook.com |

Heterocyclic compounds are a cornerstone of medicinal chemistry, and chloromethyl-substituted molecules can be valuable precursors for their synthesis. The reactive chloromethyl group can participate in intramolecular cyclization reactions to form a variety of heterocyclic rings. For example, palladium-catalyzed reactions involving chloromethyl-substituted intermediates have been used to synthesize six- and seven-membered heterocycles like piperazinones and tetrahydroquinoxalines. researchgate.net The chloromethyl appendage on the newly formed ring system allows for further functionalization through simple nucleophilic substitutions. researchgate.net While direct examples using chloromethyl hexyl carbonate are not prevalent in the provided search results, the principle of using the chloromethyl group as a handle for cyclization is a well-established synthetic strategy. researchgate.netresearchgate.net

Chloromethyl alkyl carbonates can be used as reagents to introduce carbonyl functionalities, or precursors thereof, into organic molecules. core.ac.uk The carbonate group itself contains a carbonyl moiety. Through carefully designed reaction sequences, the alkoxycarbonyloxymethyl group introduced by the reagent can be manipulated to reveal a carbonyl group. For instance, hydrolysis of the carbonate ester can lead to the formation of a hydroxymethyl group, which can then be oxidized to an aldehyde or carboxylic acid. This indirect approach to introducing carbonyl groups can be advantageous in syntheses where direct methods are not feasible due to the presence of sensitive functional groups.

In complex multi-step syntheses, the protection of reactive functional groups is often necessary. Alkoxymethyl groups, such as the methoxymethyl (MOM) group, are commonly used to protect alcohols. tcichemicals.com Chloromethyl methyl ether (MOM-Cl) is a common reagent for this purpose. chempanda.comorgsyn.org Chloromethyl alkyl carbonates can be considered as analogs of MOM-Cl, serving a similar role in protecting group chemistry. The alkoxycarbonyloxymethyl group can be introduced onto a hydroxyl or other nucleophilic group, effectively masking its reactivity. This protecting group is generally stable under various conditions but can be removed when needed, often through hydrolysis. The choice of the alkyl group on the carbonate (e.g., hexyl) can influence the properties of the protecting group, such as its steric bulk and cleavage conditions.

Directed Synthetic Strategies Utilizing Chloromethyl Alkyl Carbonate Moieties

The unique reactivity of chloromethyl alkyl carbonates allows for the development of directed synthetic strategies. These strategies leverage the bifunctional nature of the reagent to achieve specific synthetic outcomes. For example, a synthetic route could be designed where the initial reaction involves the chloromethyl group, followed by a subsequent transformation of the carbonate moiety. This allows for a stepwise and controlled construction of the target molecule.

One such strategy could involve the initial alkylation of a substrate with chloromethyl hexyl carbonate, followed by an intramolecular reaction where another part of the substrate molecule attacks the carbonate carbonyl group, leading to the formation of a cyclic structure. Alternatively, the carbonate could be used to temporarily link two different molecules, which are then induced to react with each other in a subsequent step. The versatility of the chloromethyl alkyl carbonate moiety provides a platform for creative and efficient synthetic planning.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Chloromethyl hexyl carbonate |

| Tenofovir |

| Tenofovir Disoproxil Fumarate |

| Chloromethyl methyl carbonate |

| Chloromethyl isopropyl carbonate |

| Methoxymethyl chloride |

| Piperazinones |

| Tetrahydroquinoxalines |

| Chloromethyl ethyl carbonate |

Regioselective Introduction of Functional Groups via Alkylation Reactions

While the term "chloromethylation" typically refers to the introduction of a chloromethyl (-CH2Cl) group onto an aromatic ring, the primary application of chloromethyl hexyl carbonate is not as a chloromethylating agent in this classical sense (e.g., the Blanc reaction) sciencemadness.orgchempanda.com. Instead, it serves as a sophisticated alkylating agent for introducing the hexyloxycarbonylmethyl moiety onto nucleophilic substrates.

The key to its reactivity is the chloromethyl group, which is a potent electrophile susceptible to nucleophilic substitution. When chloromethyl hexyl carbonate reacts with a nucleophile (Nu:), the chlorine atom is displaced, forming a new covalent bond. This process effectively attaches the hexyloxycarbonylmethyl group to the nucleophilic atom, as depicted in the general reaction scheme below.

General Reaction with Nucleophiles: Nu: + Cl-CH₂-O(CO)O-(CH₂)₅CH₃ → Nu-CH₂-O(CO)O-(CH₂)₅CH₃ + Cl⁻

This type of reaction is foundational in medicinal chemistry for creating prodrugs or modifying the properties of a parent molecule. The resulting carbonate ester linkage can be designed to be cleaved under specific physiological conditions, releasing the active drug. Analogous compounds, such as chloromethyl propyl carbonate, are known to be valuable intermediates in the synthesis of pharmaceuticals, underscoring the importance of this class of reagents. evitachem.com The reaction facilitates the formation of more complex molecular structures through nucleophilic substitution pathways. evitachem.com

The table below details the properties of Chloromethyl Hexyl Carbonate.

Table 1: Properties of Chloromethyl Hexyl Carbonate| Property | Value |

|---|---|

| CAS Number | 663597-51-1 ambeed.com |

| Molecular Formula | C₈H₁₅ClO₃ ambeed.com |

| Molecular Weight | 194.66 g/mol ambeed.com |

| SMILES Code | O=C(OCCCCCC)OCCl ambeed.com |

| MDL Number | MFCD20638123 ambeed.com |

Formation of Diverse Organic Derivatives

The utility of chloromethyl hexyl carbonate for the synthesis of certain classes of organic derivatives, such as chlorocarbonyl compounds, ureas, or polycarbonates, is not described in readily available scientific literature. The established synthetic routes to these derivatives typically employ different, more direct precursor molecules.

Chlorocarbonyl Derivatives: The synthesis of chlorocarbonyl compounds (or acyl chlorides) generally involves the reaction of carboxylic acids with reagents like thionyl chloride or oxalyl chloride. Another route involves the reaction of lactones with phosgene (B1210022) or its equivalents. google.com

Ureas: Urea (B33335) derivatives are most commonly synthesized through several established methods. These include the reaction of amines with isocyanates, the reaction of amines with phosgene or a phosgene equivalent like bis(trichloromethyl)carbonate (triphosgene), or the direct reaction of amines and urea at elevated temperatures. acs.orgacs.orgosti.gov A modern approach involves the electrochemical reaction of nitrogen gas and carbon dioxide. escholarship.org

Polycarbonates: The industrial production of polycarbonates relies on two primary methods: the polycondensation of a bisphenol (like bisphenol A) with phosgene or the melt transesterification of a bisphenol with a dialkyl or diaryl carbonate, such as diphenyl carbonate. google.comcore.ac.uk Alternative green methods include the direct polymerization of diols with carbon dioxide, though this can be challenging. mdpi.comacs.org Research has also explored the synthesis of polycarbonates that have pendant (side-chain) chloromethyl groups, but this involves polymerizing monomers that already contain the chloromethyl functionality, rather than using a reagent like chloromethyl hexyl carbonate as a building block. acs.org

Based on available chemical literature, the application of chloromethyl hexyl carbonate as a direct precursor for these specific classes of compounds is not a documented pathway. Its chemical structure makes it more suitable as an alkylating agent for introducing the hexyloxycarbonylmethyl group.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Bis(trichloromethyl)carbonate (Triphosgene) |

| Chloromethyl hexyl carbonate |

| Chloromethyl propyl carbonate |

| Diphenyl carbonate |

| Oxalyl chloride |

| Phosgene |

| Thionyl chloride |

Role in Advanced Materials Chemistry

Monomers and Precursors for Polymer and Polymeric Material Synthesis

The structure of chloromethyl hexyl carbonate, featuring a reactive chlorine atom and a carbonate group, makes it a candidate as a monomer or precursor for various polymerization reactions. The chloromethyl group can act as a site for initiation or for grafting onto other polymer chains, while the carbonate linkage can be incorporated into the backbone of polymers like polycarbonates and polyurethanes.

Chloromethyl hexyl carbonate's chemical structure positions it as a valuable precursor for creating functionalized aliphatic polycarbonates and non-isocyanate polyurethanes (NIPUs). The synthesis of aliphatic polycarbonates often proceeds through the ring-opening polymerization (ROP) of cyclic carbonate monomers. bham.ac.ukrsc.org While chloromethyl hexyl carbonate is a linear carbonate, its reactive chloromethyl group allows for its potential use in polycondensation reactions or for post-polymerization modification of existing polymer backbones.

In the context of polyurethane synthesis, there is a significant drive to develop isocyanate-free methods due to health and environmental concerns. researchgate.net One of the most promising routes involves the reaction of cyclic carbonates with amines to form hydroxyurethanes. researchgate.netmdpi.com Functional linear carbonates can also play a role in these greener synthesis pathways. For instance, research has demonstrated the direct synthesis of poly(urethane-carbonate)s through the polycondensation of diamines, dihalides, and carbon dioxide. researchgate.netacs.org The presence of both a halide (in the chloromethyl group) and a carbonate group in chloromethyl hexyl carbonate suggests its potential as a monomer in similar one-pot synthesis protocols, contributing to the formation of polymers with both urethane and carbonate linkages in the backbone. researchgate.netacs.org

The inclusion of such functional monomers can be used to tailor the final properties of the polymer, such as crystallinity and solubility, or to introduce reactive sites for further chemical modifications. diva-portal.org

Table 1: Potential Polymerization Reactions Involving Chloromethyl Hexyl Carbonate Functionality

| Polymer Type | Synthesis Route | Role of Chloromethyl Hexyl Carbonate | Potential Advantage |

|---|---|---|---|

| Functional Polycarbonate | Polycondensation | Monomer or co-monomer | Introduces a reactive pendant chloromethyl group for cross-linking or grafting. |

| Non-Isocyanate Polyurethane (NIPU) | Polyaddition/Polycondensation | Precursor to react with amines | Contributes to isocyanate-free polymer systems with tunable properties. researchgate.netmdpi.com |

| Poly(ether carbonate) | Direct synthesis from CO2 and diols | Potential modifier | The chloromethyl group could react with diols or the carbonate could be incorporated. acs.org |

Components in Electrolyte Formulations for Energy Storage Devices

Organic carbonates are fundamental components of the non-aqueous electrolytes used in modern energy storage devices, particularly lithium-ion batteries. researchgate.net Solvents like ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) are widely used due to their ability to dissolve lithium salts and form a stable solid-electrolyte interphase (SEI) on the anode. researchgate.netresearchgate.net

While there is no specific research detailing the use of chloromethyl hexyl carbonate in electrolytes, its molecular structure presents several features that could be of interest for developing next-generation electrolyte formulations:

High Flash Point : The longer hexyl chain, compared to the methyl or ethyl groups in common carbonate solvents, would likely increase the boiling point and flash point, contributing to battery safety. rsc.org

SEI Modification : The reactive chloromethyl group could participate in the electrochemical reactions at the electrode surface. This could allow it to act as a functional additive, modifying the chemical composition and properties of the SEI layer on the anode or the cathode-electrolyte interphase (CEI) on the cathode. Additives like fluoroethylene carbonate (FEC) are known to significantly improve battery stability by forming a more robust SEI. tue.nl

Reduced Volatility : The higher molecular weight would lead to lower volatility, which is a desirable trait for improving the thermal stability and longevity of batteries. rsc.org

However, the presence of a chlorine atom could also introduce challenges, such as potential corrosion of electrode materials or undesirable side reactions within the electrolyte. Polyfluorinated carbonates are being explored to enhance stability in high-voltage batteries, indicating a trend toward halogenated additives. google.comosti.gov

Table 2: Comparison of Chloromethyl Hexyl Carbonate Properties with Standard Electrolyte Solvents (Predicted vs. Actual)

| Compound | Molecular Formula | Key Feature | Potential Role in Electrolyte |

|---|---|---|---|

| Ethylene Carbonate (EC) | C3H4O3 | High dielectric constant, SEI formation | Standard component for dissolving salts and forming SEI. researchgate.net |

| Ethyl Methyl Carbonate (EMC) | C4H8O3 | Low viscosity, wide electrochemical window | Co-solvent to improve ion mobility. researchgate.net |

| Chloromethyl Hexyl Carbonate | C8H15ClO3 | Reactive chloro- group, long alkyl chain | Potential additive for SEI modification and improved thermal safety. rsc.orgtue.nl |

Function as Green Solvents and Sustainable Reaction Media

The push for green chemistry has led to a search for environmentally benign solvents to replace hazardous traditional solvents like chlorinated hydrocarbons and dipolar aprotic solvents. whiterose.ac.uk Organic carbonates, such as dimethyl carbonate (DMC) and propylene carbonate (PC), are often considered greener alternatives due to their favorable properties, including biodegradability and low toxicity. nih.govnih.gov They can be synthesized from CO2, adding to their sustainable profile. mdpi.com

The classification of chloromethyl hexyl carbonate as a "green solvent" is complex. On one hand, its carbonate backbone is a feature shared with other recognized green solvents. nih.gov On the other hand, it is a chlorinated organic compound. Halogenated compounds are often flagged as problematic in solvent selection guides due to concerns about persistence, toxicity, and environmental impact. whiterose.ac.uk

Applications in Surface Modification and Advanced Coating Technologies

The presence of the chloromethyl group makes chloromethyl hexyl carbonate a highly suitable agent for surface modification. This functional group can readily react with nucleophiles on a material's surface, such as hydroxyl or amine groups, to form stable covalent bonds. This process, known as surface grafting or functionalization, can dramatically alter the surface properties of a substrate. mdpi.com

Potential applications include:

Hydrophobization : Grafting the molecule onto a hydrophilic surface (like cellulose or metal oxides) would attach the long hexyl carbonate chain, rendering the surface more hydrophobic. This is critical for creating water-repellent coatings.

Improving Polymer-Filler Compatibility : In composite materials, the surface of inorganic fillers (like calcium carbonate or silica) is often modified to improve its adhesion and dispersion within a polymer matrix. epicmilling.com Chloromethyl hexyl carbonate could act as a coupling agent, with the chloromethyl group binding to the filler and the hexyl carbonate tail interacting favorably with the polymer.

Anchoring Site for Further Reactions : Once grafted onto a surface, the carbonate group could potentially be modified further, or the molecule could serve as a spacer to attach other functional molecules, such as catalysts, biocides, or photoactive dyes.

This chemical grafting approach is a versatile strategy for designing advanced materials with tailored surface functionalities for applications in coatings, composites, and biomaterials. researchgate.net

Integration with Porous Materials for Enhanced Functionality (e.g., Metal-Organic Frameworks)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. nih.govmdpi.com Their properties make them promising for applications in gas storage, separation, and catalysis. nih.govsciopen.com

The functionality of these materials can be precisely tuned by modifying the organic linkers (or "struts") that connect the metal nodes in MOFs or form the entirety of the COF structure. Chloromethyl hexyl carbonate is identified as a potential organic monomer for COFs. bldpharm.com Its bifunctional nature would allow it to be integrated into these frameworks in two primary ways:

Post-Synthetic Modification (PSM) : A pre-synthesized MOF or COF containing reactive sites (e.g., amino groups) on its linkers could be modified by reacting with the chloromethyl group of chloromethyl hexyl carbonate. This would graft the hexyl carbonate functionality onto the internal pore surfaces of the framework.

Direct Monomer for Synthesis : The chloromethyl group could be converted to another functional group that can participate in the framework-forming reactions. Alternatively, it could be used in reactions to form COFs where the reactive halide is used to build the porous structure.

Integrating the hexyl carbonate moiety into the pores of a MOF or COF could enhance its functionality by altering the chemical environment within the pores. researchgate.net This could improve the selective adsorption of specific guest molecules or create a more suitable medium for catalytic reactions. For instance, the polar carbonate groups could enhance interactions with CO2, a key target for capture and chemical fixation. mdpi.comnih.gov

Analytical Characterization Techniques in Chemical Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable tools for probing the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For a compound like chloromethyl hexyl carbonate, one would expect to see distinct signals for the chloromethyl protons, the methylene protons of the hexyl chain at different positions, and the terminal methyl protons of the hexyl group. The chemical shift (δ) of the chloromethyl protons (O-CH₂-Cl) would be expected to appear at a relatively high frequency (downfield) due to the deshielding effect of the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy : This technique provides information about the number of different types of carbon atoms and their electronic environment. The spectrum for chloromethyl hexyl carbonate would show distinct signals for the carbonyl carbon, the chloromethyl carbon, and the six carbons of the hexyl chain. The carbonyl carbon would appear at a characteristic downfield chemical shift.

While specific data for chloromethyl hexyl carbonate is not provided, data for a related compound, 1-hexyl methyl carbonate, shows characteristic chemical shifts that can be used for comparison. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for 1-Hexyl Methyl Carbonate rsc.org

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

|---|---|

| ¹H NMR | |

| CH₃ (terminal) | 0.88 (t, J = 6.72 Hz) |

| (CH₂)₄ | 1.22-1.41 (m) |

| O-CH₂-CH₂ | 1.61-1.71 (m) |

| O-CH₂ | 4.13 (t, J = 6.72 Hz) |

| O-CH₃ | 3.78 (s) |

| ¹³C NMR | |

| CH₃ (terminal) | 14.01 |

| CH₂ | 22.53 |

| CH₂ | 25.60 |

| CH₂ | 28.64 |

| CH₂ | 31.65 |

| O-CH₂ | 68.23 |

| O-CH₃ | 54.59 |

| C=O | 155.86 |

Data is for 1-hexyl methyl carbonate, a structurally related compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. For chloromethyl hexyl carbonate, the FTIR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl group (C=O) of the carbonate, typically in the region of 1750-1800 cm⁻¹. Other significant peaks would include those for the C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl chain. The C-Cl stretch would also be present, though it may be in a more complex region of the spectrum.

For instance, the FTIR spectrum of a cyclic carbonate shows a strong C=O asymmetric vibration at about 1799 cm⁻¹. researchgate.net Poly(propylene carbonate) exhibits a sharp C=O absorption at approximately 1747 cm⁻¹ and a C-O stretching vibration around 1244 cm⁻¹. researchgate.net

Table 2: Expected FTIR Absorption Bands for Chloromethyl Hexyl Carbonate

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Carbonate) | 1800 - 1750 |

| C-O (Ester-like) | 1300 - 1000 |

| C-H (Alkyl) | 2960 - 2850 (stretch), 1470 - 1370 (bend) |

| C-Cl | 800 - 600 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For chloromethyl hexyl carbonate (C₈H₁₅ClO₃), the monoisotopic mass is 194.070972 amu. chemspider.com HRMS would be used to confirm this exact mass. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, in the GC-MS analysis of the related compound hexyl chloroformate, a total of 65 peaks were observed in the mass spectrum, indicating its fragmentation pattern upon electron ionization. nih.gov

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is widely used to assess the purity of a compound and to analyze the composition of a mixture.

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. A flame ionization detector (FID) is a common detector used in GC.

The analysis of related compounds like hexyl chloroformate by GC has been described. google.com For instance, a method for analyzing n-hexyl chloroformate uses a medium polarity capillary column (e.g., 6% cyanopropylbenzene-94% dimethylsiloxane) with a specific temperature program. google.com Such a method could be adapted for the analysis of chloromethyl hexyl carbonate to determine its purity and to separate it from any volatile impurities. The retention time of the compound would be a key parameter for its identification under specific GC conditions. In the analysis of ethylene (B1197577) carbonate and ethyl methyl carbonate, a TraceGOLD TG-35MS capillary GC column was used, demonstrating sharp, symmetrical peak shapes which are crucial for accurate quantification. cromlab-instruments.es

Table 3: Illustrative GC Conditions for Analysis of a Related Compound (n-Hexyl Chloroformate) google.com

| Parameter | Condition |

| Instrument | Agilent 7890A with FID detector |

| Column | Agilent DB-624 (30m x 0.320mm, 1.8µm) |

| Carrier Gas | Nitrogen |

| Flow Rate | 1.9-2.1 ml/min |

| Injector Temperature | 190-210 °C |

| Detector Temperature | 245-255 °C |

| Temperature Program | Initial 38-42 °C, ramp to 220 °C at 10 °C/min, hold for 10 min |

| Conditions are for a derivatization analysis of n-hexyl chloroformate and may need to be optimized for chloromethyl hexyl carbonate. |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a powerful technique for the separation, identification, and quantification of components in a mixture.

For compounds that are not sufficiently volatile or are thermally labile, LC is the preferred chromatographic method. In the analysis of impurities in the synthesis of a related compound, 1-chloroethyl cyclohexyl carbonate, a UHPLC system was utilized. srce.hr The system was equipped with a binary gradient pump, a diode array detector, and used a C18 column (e.g., Zorbax XDB C18+ or Accucore Vanquish C18). srce.hr A similar setup would be suitable for assessing the purity of chloromethyl hexyl carbonate and for separating it from non-volatile impurities or degradation products. The development of a pre-column derivatization HPLC method for other unstable halogenated compounds highlights the utility of this technique for challenging analytes. acs.org

Table 4: Illustrative UHPLC System for Analysis of a Related Compound srce.hr

| Component | Specification |

| System | Agilent 1290 UHPLC or Thermo Scientific Vanquish UHPLC |

| Column | Zorbax XDB C18+ (50 mm x 4.6 mm, 1.8 µm) or Accucore Vanquish C18 (100 mm x 2.1 mm, 1.5 µm) |

| Detector | Diode Array Detector |

| Mobile Phase | Typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| System details are from the analysis of an impurity related to 1-chloroethyl cyclohexyl carbonate and would require method development for chloromethyl hexyl carbonate. |

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a cornerstone technique for determining the empirical formula of a compound and for assessing its purity. This method quantifies the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's proposed molecular formula. For Chloromethyl hexyl carbonate, with a molecular formula of C₈H₁₅ClO₃, the theoretical elemental composition can be precisely calculated. bldpharm.com

The analysis is typically performed using a CHN analyzer, where a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are then quantitatively measured. For halogen-containing compounds like Chloromethyl hexyl carbonate, specific absorption traps or titration methods are employed to determine the chlorine content.

The experimental results are then compared with the theoretical values. A close agreement, typically within a ±0.4% margin, is widely accepted as confirmation of the compound's elemental composition and a high degree of purity. nih.gov

Table 1: Theoretical vs. Experimental Elemental Analysis of Chloromethyl hexyl carbonate

| Element | Theoretical Mass % | Experimental Mass % | Deviation % |

| Carbon (C) | 49.36 | 49.21 | -0.15 |

| Hydrogen (H) | 7.77 | 7.85 | +0.08 |

| Chlorine (Cl) | 18.21 | 18.12 | -0.09 |

| Oxygen (O) | 24.66 | 24.82 | +0.16 |

Note: The experimental values presented are hypothetical and for illustrative purposes, demonstrating typical results that would be expected for a pure sample.

The data presented in Table 1 illustrates a hypothetical scenario where the experimental values obtained from elemental analysis are in close agreement with the theoretical percentages calculated for Chloromethyl hexyl carbonate. Such results would provide strong evidence for the successful synthesis and purification of the target compound.

Advanced In-Situ and Operando Spectroelectrochemical Characterization

To gain deeper insights into the behavior of Chloromethyl hexyl carbonate under electrochemical conditions, advanced in-situ and operando spectroelectrochemical techniques are employed. These methods allow for the real-time monitoring of changes in the molecular structure and composition of the compound at the electrode-electrolyte interface as an electrical potential is applied. This is particularly relevant for understanding the degradation mechanisms of carbonate-based compounds, which are often used in applications such as electrolytes for lithium-ion batteries. acs.orgresearchgate.netscilit.comresearchgate.net

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. These techniques can identify functional groups and track changes in their vibrational modes, providing information on bond breaking and formation. xmu.edu.cnspectroscopyonline.comresearchgate.netnih.govresearchgate.net For Chloromethyl hexyl carbonate, key vibrational modes of interest include the C=O stretching of the carbonate group, the C-O stretching, and the C-Cl stretching.

During an in-situ spectroelectrochemical experiment, the compound is part of an electrochemical cell that is placed in the path of the spectrometer's beam. As the potential is swept, a series of spectra are collected, revealing potential-dependent changes. For instance, a decrease in the intensity of the characteristic carbonate peaks alongside the emergence of new peaks could indicate the decomposition of Chloromethyl hexyl carbonate and the formation of new products. scilit.comresearchgate.net

Table 2: Key Infrared and Raman Vibrational Frequencies for Chloromethyl hexyl carbonate and Potential Decomposition Products

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Carbonate (C=O) | Stretching | 1740 - 1760 | FTIR, Raman |

| Carbonate (O-C-O) | Asymmetric Stretch | 1210 - 1250 | FTIR |

| Alkyl C-H | Stretching | 2850 - 2960 | FTIR, Raman |

| C-Cl | Stretching | 650 - 750 | FTIR, Raman |

| Potential Product: CO₂ | Stretching | ~2349 | FTIR |

| Potential Product: Alkene (C=C) | Stretching | 1640 - 1680 | Raman |

Note: The wavenumbers are approximate and can be influenced by the specific chemical environment and electrochemical conditions.

Operando spectroscopy takes this a step further by monitoring the compound under actual operating conditions of a device, such as a battery during charging and discharging cycles. acs.orgresearchgate.net This provides a more realistic understanding of the compound's stability and reaction pathways. For example, operando Raman spectroscopy could be used to detect the formation of degradation byproducts in real-time. acs.orgresearchgate.net By correlating the spectral changes with the electrochemical data (e.g., voltage profiles), a detailed mechanism of the electrochemical processes involving Chloromethyl hexyl carbonate can be elucidated.

Green Chemistry Perspectives in Chloromethyl Alkyl Carbonate Research

Principles of Atom Economy and Waste Prevention in Synthesis

A central goal of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org This concept, known as atom economy, provides a measure of the efficiency of a chemical reaction in converting reactants into the desired product, thereby minimizing waste. jocpr.comnih.gov A high atom economy signifies that most of the atoms from the reactants are found in the final product, while a low atom economy indicates that a significant portion of the reactant atoms are converted into unwanted by-products. nih.govprimescholars.com

The efficiency of a chemical process can also be quantified by the Environmental Factor (E-factor), which is defined as the total mass of waste generated per unit mass of product. libretexts.orgchembam.com An ideal E-factor is zero. libretexts.org In the fine chemical and pharmaceutical industries, E-factors can be significantly high, often ranging from 5 to over 100, highlighting the substantial amount of waste generated for every kilogram of product. nih.gov

For chloromethyl alkyl carbonates, traditional synthesis routes may involve reactants and reaction types that are not atom-economical. For instance, substitution reactions, which are common in organic synthesis, often generate stoichiometric by-products that contribute to waste. nih.gov The synthesis of asymmetric carbonates through transesterification of a parent carbonate (like dimethyl carbonate) with an alcohol (like hexanol) can be highly atom-economical if catalyzed efficiently, as the primary by-product is methanol (B129727), which can potentially be recycled. mdpi.comsemanticscholar.org However, routes involving chlorinating agents and multi-step procedures can generate significant waste streams, leading to a higher E-factor. acs.org The pursuit of green chemistry in this context involves developing new synthetic pathways, such as addition reactions or catalytic cycles, that inherently produce less waste and have a higher atom economy. nih.govbuecher.de

Implementation of Greener Solvents and Environmentally Benign Reaction Media

Solvents account for a significant portion of the mass in a typical chemical reaction and often contribute heavily to the process's environmental impact. acs.orgwhiterose.ac.uk Green chemistry encourages the reduction or elimination of volatile organic solvents (VOCs), which can be toxic, flammable, and environmentally persistent. ijsr.netresearchgate.net Research into the synthesis of chloromethyl alkyl carbonates is exploring several avenues to replace conventional solvents with more environmentally benign alternatives.

Supercritical carbon dioxide (scCO2) has emerged as a promising green solvent for chemical synthesis. ijsr.net Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO2 exists as a supercritical fluid, exhibiting properties of both a liquid and a gas. ijsr.net It is non-toxic, non-flammable, inexpensive, and readily available. ijsr.net The use of scCO2 as a reaction medium can facilitate product separation, as a simple reduction in pressure causes the CO2 to return to its gaseous state, leaving behind the product and catalyst. ijsr.netresearchgate.net

In the context of carbonate synthesis, scCO2 can serve as both a solvent and a C1 feedstock. mdpi.com The synthesis of cyclic carbonates from epoxides and CO2 under supercritical conditions is a well-established green methodology that often proceeds with high yield and selectivity. researchgate.net This approach avoids the use of hazardous organic solvents for both the reaction and the subsequent product separation, representing a significant advancement in creating a more ecologically and economically viable process. researchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ijsr.net While its application in organic synthesis can be challenging due to the poor solubility of many organic reactants, its use is a key goal of green chemistry. For the synthesis of chloromethyl hexyl carbonate, the use of an aqueous medium is complicated by the compound's susceptibility to hydrolysis. However, the broader field of green chemistry continues to develop catalytic systems and reaction conditions, such as phase-transfer catalysis, that can enable reactions in aqueous environments.

The most environmentally benign approach is to eliminate the use of solvents altogether. researchgate.netresearchgate.net Solvent-free, or "neat," reactions reduce waste, simplify purification processes, lower costs, and enhance safety. mdpi.comnih.gov

Significant progress has been made in the solvent-free synthesis of related compounds, such as chloromethyl ethylene (B1197577) carbonate from the cycloaddition of CO2 and epichlorohydrin (B41342). mdpi.com In these processes, a heterogeneous catalyst is typically used, and the reaction is carried out in a heated, pressurized reactor containing only the reactants and the catalyst. mdpi.comlsbu.ac.uk This methodology has been shown to be highly effective, achieving high conversion and yield without the need for any organic solvent. mdpi.comlsbu.ac.uk The successful application of solvent-free conditions for other chloromethyl alkyl carbonates strongly suggests its viability for the synthesis of chloromethyl hexyl carbonate, representing a key strategy for greening the manufacturing process. mdpi.comnih.gov

Design and Development of Eco-Friendly Catalytic Systems